molecular formula C8H11NO2 B1594004 Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate CAS No. 50634-33-8

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1594004
CAS RN: 50634-33-8
M. Wt: 153.18 g/mol
InChI Key: DNTZFFSVKAZNPR-UHFFFAOYSA-N
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Description

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate (MDPC) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. MDPC is a pyrrole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a derivative of pyrrole, which is a key component in various therapeutically active compounds. Its applications in the pharmaceutical industry include the development of fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, and antitumor agents .

Drug Synthesis

This compound is also involved in the synthesis of blockbuster drugs such as atorvastatin (a hypolipidemic agent), lisinopril (an ACE inhibitor), valsartan (an angiotensin-II receptor blocker), and diltiazem (a calcium channel blocker). These drugs are crucial in managing conditions like high cholesterol, hypertension, and heart-related ailments .

Antifungal and Antimicrobial Agents

Researchers have utilized Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate to synthesize potential antifungal and antimicrobial agents through facile one-pot, high-yielding reactions. This highlights its significance in combating infectious diseases .

Drug Design and Development

The versatility, selectivity, and biocompatibility of pyrrole derivatives make them valuable tools in drug design and development. They play a crucial role in creating new medications with high therapeutic value across various pharmacological actions .

Material Science

Pyrrole derivatives are also applied in material science due to their unique properties. They can be used to develop new materials with specific characteristics required for advanced applications .

Catalysis

In the field of catalysis, these compounds are used to facilitate chemical reactions, which is essential for producing various chemical products efficiently .

Synthesis of Pyrrolopyrazine Derivatives

The compound serves as a starting material in the synthesis of pyrrolopyrazine derivatives, which have significant biological activities and potential therapeutic applications .

properties

IUPAC Name

methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5-4-9-7(6(5)2)8(10)11-3/h4,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTZFFSVKAZNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343853
Record name Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50634-33-8
Record name Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why are Schiff base ligands containing pyrrole units of interest in scientific research?

A: Schiff base ligands incorporating pyrrole units have garnered significant attention in recent years due to their noteworthy ability to coordinate with metal ions [, , ]. This property makes them valuable building blocks for creating metal complexes with potential applications in various fields, such as catalysis, materials science, and biomedical research.

Q2: What is the role of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate in the synthesis of these Schiff base ligands?

A: Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate serves as a key starting material in synthesizing the Schiff base ligands discussed in the research [, , ]. It reacts with hydrazide derivatives to form the desired ligands through a condensation reaction, creating a C=N double bond.

Q3: How are the synthesized Schiff base ligands characterized in the research?

A: The research primarily employs single-crystal X-ray diffraction to determine the three-dimensional structures of the synthesized Schiff base ligands [, , ]. This technique provides detailed information about bond lengths, bond angles, and the overall conformation of the molecules. Additionally, the studies discuss the intermolecular interactions, such as hydrogen bonding, that influence the crystal packing of these compounds.

Q4: What is the significance of the E configuration observed in the synthesized Schiff base ligands?

A: The studies consistently report that the synthesized Schiff base ligands adopt an E configuration at the C=N double bond formed during the reaction [, , ]. This configuration indicates that the substituents attached to the carbon and nitrogen atoms of the imine bond are on opposite sides of the double bond. The E configuration can influence the ligand's spatial arrangement and, consequently, its coordination behavior with metal ions.

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